molecular formula C17H18O3 B8392976 3-(p-t-Butylphenoxy)benzoic acid

3-(p-t-Butylphenoxy)benzoic acid

Cat. No.: B8392976
M. Wt: 270.32 g/mol
InChI Key: ROGLGNABCCLHDI-UHFFFAOYSA-N
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Description

3-(p-t-Butylphenoxy)benzoic acid is a benzoic acid derivative featuring a p-t-butylphenoxy substituent at the 3-position of the benzene ring. The t-butyl group, a bulky and highly hydrophobic moiety, likely enhances the compound’s lipophilicity compared to simpler benzoic acid derivatives. Its hydrophobic nature may influence solubility, distribution coefficients, and biological activity, as seen in related compounds.

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

3-(4-tert-butylphenoxy)benzoic acid

InChI

InChI=1S/C17H18O3/c1-17(2,3)13-7-9-14(10-8-13)20-15-6-4-5-12(11-15)16(18)19/h4-11H,1-3H3,(H,18,19)

InChI Key

ROGLGNABCCLHDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoic Acid Derivatives

The following table and analysis compare 3-(p-t-Butylphenoxy)benzoic acid with key analogs, emphasizing substituent effects, physicochemical properties, and biological activities inferred from the evidence.

Table 1: Comparative Analysis of Benzoic Acid Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Activities Source/Application
3-(p-t-Butylphenoxy)benzoic acid p-t-Butylphenoxy at 3-position (Not reported) High inferred lipophilicity Hypothetical
3-Phenoxybenzoic Acid (PBA) Phenoxy at 3-position ~214.21 Pyrethroid metabolite (0.1–7% TRR) Pesticide metabolism
3-(4-Hydroxyphenoxy)benzoic Acid 4-Hydroxyphenoxy at 3-position ~230.21 Higher polarity than PBA (0.2–10% TRR) Metabolite
3-(4-Aminobenzamido)benzoic Acid 4-Aminobenzamido at 3-position ~270.28 Antitubercular (MIC: 1.6 µg/mL) Drug development
Proglobeflowery Acid Methoxy, hydroxy, butenyl substituents (Not reported) Natural product isolation Botanical source
Sulfamoyl Derivatives (e.g., ) Sulfamoyl/benzyloxy groups ~383.42 (e.g., ) Pharmaceutical intermediates R&D chemicals

Key Comparison Points:

Substituent Effects on Lipophilicity and Solubility: The t-butyl group in 3-(p-t-Butylphenoxy)benzoic acid is expected to increase lipophilicity significantly compared to PBA and its hydroxy derivative. This aligns with , where benzoic acid’s extraction efficiency correlates with its distribution coefficient (m), which is influenced by hydrophobic substituents . Hydroxyl groups (e.g., in PBA(OH)) introduce polarity, reducing membrane-phase solubility compared to non-hydroxylated analogs .

Biological Activity: Antimicrobial Potential: 3-(4-Aminobenzamido)benzoic acid derivatives exhibit potent antitubercular activity (MIC: 1.6 µg/mL), attributed to electron-donating groups like glycine anhydride . The t-butylphenoxy group in the target compound may similarly enhance bioactivity through improved membrane penetration. Metabolic Pathways: PBA and PBA(OH) are pyrethroid metabolites with residue levels varying by hydroxylation status, highlighting substituent-dependent metabolic stability .

Applications: Pharmaceutical Intermediates: Sulfamoyl and benzyloxy derivatives (e.g., ) are used in drug synthesis, suggesting that 3-(p-t-Butylphenoxy)benzoic acid could serve as a hydrophobic scaffold for targeted delivery. Natural vs. Synthetic: Proglobeflowery acid, isolated from Trollius macropetalus, contrasts with synthetic derivatives like PBA, underscoring structural diversity in natural and engineered compounds .

Notes and Limitations

  • Data Gaps: Direct experimental data on 3-(p-t-Butylphenoxy)benzoic acid are absent in the provided evidence. Comparisons rely on structural analogs, necessitating further research to validate inferred properties.

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